Chlorphentermine

Beschreibung

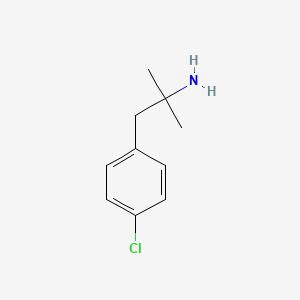

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKAMNXUHHNZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022806 | |

| Record name | Chlorphentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

100-102 °C at 2.00E+00 mm Hg, 100-102 °C @ 2 MM HG | |

| Record name | Chlorphentermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WHITE TO OFF-WHITE POWDER; ODORLESS & HAS BITTER TASTE; FREELY SOL IN WATER & ALC; SPARINGLY SOL IN CHLOROFORM; PRACTICALLY INSOL IN ETHER /CHLORPHENTERMINE HYDROCHLORIDE/ | |

| Record name | CHLORPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

461-78-9 | |

| Record name | Chlorphentermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphentermine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphentermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorphentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphentermine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENTERMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHW07912O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular and Cellular Pharmacology of Chlorphentermine

Monoaminergic System Modulation

Chlorphentermine interacts with the transporters for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862), influencing their reuptake and release. wikipedia.org

Serotonin Transporter Interactions and Release Mechanism

This compound is recognized as a potent modulator of the serotonin transporter (SERT). wikipedia.orgabmole.com Its primary mechanism of action involves inducing the release of serotonin from presynaptic neurons. wikipedia.orgwikipedia.org This release is thought to occur via a transporter-mediated exchange mechanism, where this compound acts as a substrate for the SERT, promoting the efflux of intracellular serotonin. ahajournals.orgcapes.gov.br

Studies characterizing the monoamine releasing activity of this compound have determined its half-maximal effective concentration (EC50) values for inducing the release of serotonin, norepinephrine, and dopamine from synaptosomes. This compound demonstrates potent activity as a serotonin releaser, with significantly lower EC50 values for serotonin compared to norepinephrine and dopamine. wikipedia.org

| Compound | NE Release (EC50, nM) | DA Release (EC50, nM) | 5-HT Release (EC50, nM) |

| This compound | >10,000 | 935–2,650 | 18.2–30.9 |

| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |

| Phentermine | 28.8–39.4 | 262 | 2,575–3,511 |

| Note: Data are representative and may vary depending on the specific assay conditions and source. wikipedia.org |

These data indicate that this compound is a highly selective serotonin releasing agent compared to its effects on norepinephrine and dopamine release. wikipedia.orgwikipedia.org

Research indicates that this compound functions as a substrate for the serotonin transporter. abmole.comahajournals.orgcapes.gov.brnih.gov This substrate activity is central to its mechanism of inducing serotonin release. ahajournals.orgcapes.gov.br As a SERT substrate, this compound is translocated into the presynaptic neuron via the transporter, leading to the reversal of the transporter's normal function and subsequent efflux of serotonin into the synaptic cleft. wikipedia.orgahajournals.org This is supported by findings that this compound is a potent inhibitor of [³H]5-HT uptake and exhibits a high binding-to-uptake ratio, indicative of a substrate. ahajournals.org

Characterization of Serotonin Releasing Agent Activity (EC50 values)

Dopaminergic System Engagement and Modulation

While this compound is primarily known for its serotonergic activity, it also engages with the dopaminergic system. Studies have shown that this compound can increase dopamine levels in the brain, particularly at higher doses in animal models. wikipedia.org However, its potency as a dopamine releaser is significantly lower than its potency for serotonin release. wikipedia.org The interaction with the dopaminergic system appears to be less pronounced compared to its effects on the serotonergic system. wikipedia.orgnih.gov

Norepinephrine System Interactions, including Reuptake Inhibition

This compound's interaction with the norepinephrine system is distinct from its effects on serotonin and dopamine release. While it is reported to be inactive as a norepinephrine releasing agent at concentrations up to 10,000 nM, it acts as a moderately potent norepinephrine reuptake inhibitor. wikipedia.org The half-maximal inhibitory concentration (IC50) for norepinephrine reuptake inhibition has been reported to be 451 nM, which is considerably higher than its EC50 for serotonin release, highlighting its selectivity for the serotonergic system over norepinephrine release. wikipedia.org

Receptor Binding Profile

In addition to its interactions with monoamine transporters, the receptor binding profile of this compound has been examined. Notably, this compound shows negligible activity as an agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, even at concentrations significantly higher than those required to induce serotonin release. wikipedia.org For instance, its EC50 values at these receptors are reported to be >10,000 nM, 5,370 nM, and 6,456 nM, respectively, which are substantially higher than its EC50 for inducing serotonin release. wikipedia.org This lack of significant direct agonism at these receptors differentiates its pharmacological profile from some other serotonergic agents. wikipedia.orgwikipedia.org

Analysis of Serotonin Receptor (5-HT2A, 5-HT2B, 5-HT2C) Agonism and Binding Affinity

Research indicates that this compound exhibits negligible direct agonistic activity at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org Quantitative analysis of its activity at these receptors has provided specific half-maximal effective concentration (EC50) values. wikipedia.org

| Receptor Subtype | EC50 (nM) |

| 5-HT2A | >10,000 |

| 5-HT2B | 5,370 |

| 5-HT2C | 6,456 |

These EC50 values are considerably higher than the concentration required for this compound to induce serotonin release, being >324-fold, 164-fold, and 209-fold lower than its EC50 for serotonin release, respectively. wikipedia.org this compound functions primarily as a highly selective serotonin releasing agent (SSRA). wikipedia.org Its EC50 for serotonin release is reported as 30.9 nM. wikipedia.org In contrast, it shows negligible activity as a norepinephrine releasing agent, although it acts as a moderately potent norepinephrine reuptake inhibitor with an IC50 of 451 nM. wikipedia.org This is approximately 15-fold lower than its EC50 value for serotonin release. wikipedia.org

Metabolic Pathways and Potential Active Metabolites

The metabolic fate of this compound has been investigated, revealing species-specific differences. In mice, this compound undergoes metabolism via an presently unrecognized pathway, yielding an unusual conjugate that is neither a glucuronide nor an N-acetyl derivative, which is then excreted in the urine. nih.gov Conversely, in rats, this compound is primarily excreted unchanged. nih.gov While this compound is metabolized in humans and has been detected in human blood, it is not a naturally occurring metabolite.

Identification of Proposed Metabolites

Specific proposed metabolites of this compound have been challenging to definitively identify across all species. As noted, an unusual conjugate is observed in mice. nih.gov The exact nature and structure of all potential human metabolites require further detailed examination.

Examination of Metabolite-Mediated Receptor Agonism

The possibility exists that an active metabolite of this compound could exhibit greater agonism at the serotonin 5-HT2B receptor compared to the parent compound. wikipedia.org This concept is considered analogous to the relationship between fenfluramine (B1217885) and its active metabolite, norfenfluramine (B1679916). wikipedia.org Further research is suggested to investigate this potential metabolite-mediated receptor activity. wikipedia.org

Pharmacokinetic Characteristics Relevant to Biological Systems

This compound exhibits certain pharmacokinetic characteristics relevant to its behavior within biological systems. It has been identified in human blood, indicating systemic absorption and distribution. The elimination half-life of this compound in humans is reported to range from 40 hours to 5 days. wikipedia.org this compound's primary mechanism of action as a highly selective serotonin releasing agent influences its effects within biological systems. wikipedia.org

Neurobiological Impact and Behavioral Pharmacodynamics

Central Nervous System Modulation

The modulation of the central nervous system by chlorphentermine has been assessed through evaluating its impact on locomotor activity and its potential for engaging the reward system.

Assessment of Locomotor Activity in Animal Models

Studies in animal models have provided insights into the effects of this compound on spontaneous locomotor activity. Unlike other compounds such as dextroamphetamine and phentermine, which are known to robustly stimulate locomotor activity, this compound generally does not increase locomotor activity. wikipedia.org Some reports suggest that this compound may weakly stimulate locomotor activity at lower doses, but this effect is followed by progressive suppression at higher doses. wikipedia.org This contrasts with the typical stimulant profile observed with many other amphetamine derivatives.

Evaluation of Reward System Engagement and Self-Administration Potential

The potential for a drug to be misused is often evaluated by its ability to engage the brain's reward system, frequently assessed through self-administration studies in animals. Research indicates that this compound exhibits little or no misuse potential. nih.gov In animal models, this compound is either not self-administered or is only weakly self-administered, a finding that differentiates it from compounds like dextroamphetamine and phentermine, which are readily self-administered. wikipedia.org This suggests a limited capacity for this compound to produce reinforcing effects that drive drug-seeking behavior.

Comparative Neuropharmacological Profiles

Understanding the neuropharmacological profile of this compound is enhanced by comparing its effects and mechanisms to those of other structurally related amphetamine derivatives.

Differentiation from Other Amphetamine Derivatives (e.g., Phentermine, Dextroamphetamine)

This compound demonstrates a distinct neuropharmacological profile when compared to other amphetamine derivatives such as phentermine and dextroamphetamine. While dextroamphetamine and phentermine are known to robustly stimulate locomotor activity and are readily self-administered in animals, this compound does not significantly increase locomotor activity and shows weak or no self-administration potential. wikipedia.org

Mechanistically, this compound functions primarily as a highly selective serotonin (B10506) releasing agent (SRA). wikipedia.org This is in contrast to phentermine, which acts as a selective norepinephrine (B1679862) and dopamine (B1211576) releasing agent (NDRA). wikipedia.org In vitro studies using rat brain synaptosomes have shown that this compound has an EC50 value of 30.9 nM for serotonin release, >10,000 nM for norepinephrine release, and 2,650 nM for dopamine release. wikipedia.org Although inactive as a norepinephrine releasing agent, it is a moderately potent norepinephrine reuptake inhibitor with an IC50 of 451 nM. wikipedia.org Phentermine, on the other hand, is less potent than dextroamphetamine in inducing norepinephrine and dopamine release and shows only weak effects on serotonin. wikipedia.org The difference in the primary monoamine targets contributes significantly to the differing behavioral effects observed between these compounds.

A comparative perspective on the potency of these compounds can be seen in drug discrimination studies. In pigeons trained to discriminate dextroamphetamine from saline, the order of potency for substitution was mazindol > dextroamphetamine = phenmetrazine = phentermine > this compound = phendimetrazine (B1196318) = diethylpropion (B1665973) > clortermine (B1669244) = mefenorex. nih.gov This indicates that this compound is less potent than both dextroamphetamine and phentermine in producing discriminative stimulus effects similar to dextroamphetamine.

The following table summarizes some key neurochemical and behavioral comparisons:

| Compound | Primary Mechanism | Locomotor Activity (Animal Models) | Self-Administration Potential (Animal Models) |

| This compound | Selective Serotonin Releaser | Generally does not increase (may suppress at high doses) wikipedia.org | Weak or None wikipedia.org |

| Phentermine | Norepinephrine-Dopamine Releaser wikipedia.org | Robustly stimulates wikipedia.org | Readily self-administered wikipedia.org |

| Dextroamphetamine | Monoamine Releaser (primarily NE and DA) wikipedia.org | Robustly stimulates wikipedia.org | Readily self-administered wikipedia.org |

Investigation of Neurotoxicity Compared to Analogues (e.g., Para-chloroamphetamine)

The neurotoxicity profile of this compound has been investigated, particularly in comparison to its structural analogue, para-chloroamphetamine (PCA). PCA is recognized as a potent serotonergic neurotoxin, capable of causing long-lasting depletion of serotonin and loss of serotonergic function at higher doses in animal models. wikipedia.orgwikipedia.org This neurotoxicity is linked to the para-chloro substitution on the amphetamine structure. researchgate.netfrontiersin.org

In contrast to PCA, preliminary animal experiments suggest that this compound is non-neurotoxic. wikipedia.org Furthermore, unlike PCA, this compound does not induce the head-twitch response in animals, a behavioral indicator sometimes associated with serotonergic activity and potentially psychedelic-like effects, although PCA's effect in this assay is considered a false positive for hallucinogenic effects in humans. wikipedia.orgwikipedia.org While more research is needed to definitively confirm the lack of neurotoxicity for this compound, the available preliminary data differentiate it from the known neurotoxic effects of PCA. wikipedia.org Studies on para-halogenated amphetamines, including PCA, have shown that para-chlorination can increase the risk for serotonergic neurotoxicity and potentially hepatic toxicity mediated by mitochondrial impairment. researchgate.netfrontiersin.org PCA, for instance, has been shown to deplete cellular ATP content and disrupt cell membrane integrity at lower concentrations compared to amphetamine. frontiersin.org The apparent lack of such neurotoxic effects for this compound, despite its structural similarity to PCA, highlights a significant difference in their pharmacological profiles.

Mechanisms of Systemic Toxicity and Pathophysiological Correlates

Pulmonary Vascular System Implications

Chlorphentermine has been shown to induce adverse effects on the pulmonary vascular system, leading to conditions such as primary pulmonary hypertension (PPH). wikipedia.orgdrugbank.comatsjournals.orgersnet.org

Studies in animal models have demonstrated the induction of primary pulmonary hypertension following exposure to this compound. wikipedia.orgatsjournals.orgersnet.org This observation suggests a direct link between the drug and the development of this severe pulmonary condition. While the precise mechanisms are still being elucidated, animal models provide a valuable tool for investigating the pathological changes that occur in the pulmonary vasculature in response to this compound. wikipedia.orgatsjournals.org

This compound exhibits a prominent serotonergic profile. wikipedia.orgdrugbank.com It acts as a highly selective serotonin (B10506) releasing agent and is also a moderately potent norepinephrine (B1679862) reuptake inhibitor. wikipedia.org The association of this compound and other anorectic agents with PPH has led to the hypothesis that interactions with serotonin transporters (SERT) play a crucial role. nih.govahajournals.org It is speculated that drugs that are SERT substrates, such as this compound, can be translocated into pulmonary cells via this transporter. nih.govahajournals.org The accumulation and concentration of these medications within pulmonary cells, depending on factors like drug retention, intrinsic toxicity, and individual susceptibility, may lead to the development of pulmonary hypertension as a toxic response. nih.govahajournals.org

This compound significantly impacts the pulmonary disposition and clearance of 5-hydroxytryptamine (5-HT), also known as serotonin. atsjournals.orgnih.govnih.gov Studies using isolated perfused rabbit lungs demonstrated that preloading the lungs with this compound significantly decreased the formation of 5-hydroxyindolacetic acid (5-HIAA), a metabolite of 5-HT. nih.gov This suggests that this compound impairs the metabolism of 5-HT. Furthermore, this compound was shown to decrease 5-HT uptake by the lungs, indicating a dual effect of hindered uptake and inhibition of metabolism. nih.gov In in vivo rat studies, this compound inhibited the pulmonary clearance of 5-HT in a dose-dependent manner. atsjournals.orgnih.gov Pulmonary accumulation of this compound was found to be greater than that of its non-chlorinated analog, phentermine, and the inhibition of 5-HT clearance correlated with the pulmonary accumulation of these drugs. atsjournals.orgnih.gov This decreased pulmonary clearance of circulating 5-HT by this compound may contribute to the drug-induced pulmonary hypertension observed with chronic treatment. atsjournals.orgnih.gov

Here is a table summarizing the effect of this compound on 5-HT clearance in rat lungs:

| Drug | Dose (mg/kg) | Inhibition of 5-HT Clearance (%) |

| This compound | 1 | 42 |

| Phentermine | 20 | 25 |

Data derived from in vivo single-pass experiments in rats. atsjournals.orgnih.gov

Role of Serotonergic Effects and Pulmonary Cell Accumulation in PPH Development

Cardiac Fibrosis Mechanisms Associated with Prolonged Exposure

Prolonged exposure to this compound has been associated with the development of cardiac fibrosis. wikipedia.orgdrugbank.comwikipedia.orgwikiwand.com This adverse effect is also observed with other anorectic drugs like fenfluramine (B1217885) and aminorex. wikipedia.orgwikiwand.comnih.govwikipedia.org The mechanism is believed to involve the overstimulation of 5-HT2B receptors, which are present on cardiac fibroblast cells. wikipedia.orgwikiwand.com Over-activation of these fibroblasts can lead to the excessive secretion of collagen, resulting in the thickening and fibrosis of heart valves, particularly the tricuspid valve. wikipedia.orgwikiwand.com This fibrotic process can impair valvular function and potentially lead to right-sided heart failure. wikipedia.orgwikiwand.com The primary mechanism of fibrosis induction is thought to involve the activation of the TGF-β pathway through 5-HT2B receptors. nih.gov

Mechanisms Underlying Implication in Lipid Storage Disorders

This compound has been implicated in inducing lipid storage disorders, also known as drug-induced lipidosis. drugbank.comnih.govdoi.orgnih.govscilit.com This condition is characterized by the intralysosomal accumulation of endogenous lipids, primarily phospholipids, in various tissues, including the lungs and nervous system. nih.govdoi.orgscilit.com this compound belongs to a group of cationic amphiphilic drugs that interfere with intralysosomal digestion. nih.govdoi.org These drugs possess a hydrophobic moiety and a hydrophilic region with an amine group, allowing them to accumulate within lysosomes. doi.org Inside the lysosomes, they can inhibit lysosomal enzymes, impairing the breakdown of lipids. nih.govdoi.org This leads to the buildup of undigested lipids within the lysosomes, forming characteristic lipid-laden residual bodies. doi.org Studies in rats have shown that this compound treatment leads to the accumulation of various phospholipids, such as lecithin, phosphatidyl glycerol, phosphatidic acid, and phosphatidyl inositol, in the lungs and alveolar macrophages. scilit.com While the impairment of lipid catabolism is a primary proposed mechanism, other factors may also contribute to the etiology of this drug-induced lipidosis. nih.gov

Here is a table showing the types of lipids accumulated in rat lungs and foam cells after this compound treatment:

| Lipid Class | Accumulation in Lungs | Accumulation in Foam Cells |

| Phospholipids | Accumulated | Mainly accumulated |

| - Lecithin | Accumulated | Accumulated |

| - Phosphatidyl glycerol | Accumulated | Not specified |

| - Phosphatidic acid | Accumulated | Not specified |

| - Phosphatidyl inositol | Accumulated | Not specified |

| Neutral Lipids | Normal or Reduced | Small amounts |

| - Cholesterol | Normal or Reduced | Small amounts |

| - Free fatty acids | Accumulated | Not specified |

| - Cholesterol esters | Normal or Reduced | Not specified |

Data derived from studies in rats treated with this compound. scilit.com

Comparative Pharmacological Research and Structure Activity Relationships

Comparative Analysis with Structurally Related Appetite Suppressants (e.g., Phentermine)

Chlorphentermine and phentermine are both substituted phenethylamines and amphetamine derivatives, sharing a close structural relationship wikipedia.org. However, their pharmacological actions as appetite suppressants differ. Phentermine is primarily characterized as a norepinephrine (B1679862) and dopamine (B1211576) releasing agent (NDRA), increasing the extracellular levels of these neurotransmitters in the brain wikipedia.orgdovepress.com. This action is thought to contribute to its appetite-suppressing effects, potentially through stimulating β-2 adrenergic receptors in the lateral hypothalamus dovepress.com. Phentermine also has some activity in stimulating the release of serotonin (B10506) and acts as a weak monoamine oxidase and serotonin reuptake inhibitor dovepress.com.

In contrast, this compound functions predominantly as a highly selective serotonin releasing agent (SRA) wikipedia.orgwikipedia.org. Its activity at norepinephrine and dopamine transporters is significantly lower than its effect on the serotonin transporter wikipedia.org. This difference in selectivity for monoamine transporters underlies the distinct pharmacological profiles of the two compounds despite their structural similarities wikipedia.orgahajournals.org.

Differential Effects on Biogenic Amine Disposition and Central Levels

Research indicates that this compound and phentermine have differential effects on the disposition and central levels of biogenic amines. This compound has been shown to robustly and dose-dependently increase serotonin levels in the brain in animal studies wikipedia.org. At higher doses, it also increases dopamine levels, but its effect on serotonin is more pronounced wikipedia.orgahajournals.org. In vitro studies confirm that this compound is a potent inhibitor of [³H]5-HT uptake and exhibits a high binding-to-uptake ratio, indicative of a serotonin transporter substrate ahajournals.orgtocris.comahajournals.org. While it is inactive as a norepinephrine releasing agent, it acts as a moderately potent norepinephrine reuptake inhibitor wikipedia.org.

Phentermine, on the other hand, primarily increases extracellular levels of dopamine in the brain, with a lesser effect on norepinephrine release dovepress.comahajournals.orgnih.gov. It is significantly less potent as an inhibitor of [³H]5-HT uptake compared to its effects on dopamine uptake ahajournals.orgahajournals.org.

Studies using in vivo microdialysis in rat brain have demonstrated these differing effects. This compound elevated both serotonin and dopamine, with a greater impact on serotonin ahajournals.org. For example, a dose of 3 μmol/kg this compound selectively increased serotonin 4-fold, while 10 μmol/kg increased serotonin 7-fold and dopamine 2-fold ahajournals.org. Phentermine, in contrast, primarily increased dopamine levels ahajournals.org. This suggests that despite both being appetite suppressants, they achieve this effect through different primary mechanisms involving distinct monoamine systems ahajournals.org.

A comparative study on the effects of this compound and phentermine on the pulmonary disposition of 5-hydroxytryptamine (serotonin) in rats in vivo also revealed differences. This compound inhibited pulmonary clearance of serotonin more effectively than phentermine at various doses, and this inhibition correlated with the accumulation of the drugs in lung tissue nih.gov.

Comparative Behavioral and Aversive Properties in Animal Models (e.g., Taste Aversion)

The distinct neurochemical profiles of this compound and phentermine are reflected in their behavioral properties in animal models. Unlike dextroamphetamine and phentermine, which are known to stimulate locomotor activity and are self-administered in animals, this compound does not increase locomotor activity and is either not self-administered or is only weakly self-administered wikipedia.org. Some reports suggest that this compound may even weakly stimulate locomotor activity at low doses and progressively suppress it at higher doses wikipedia.org. It does not produce stereotypies or reverse reserpine-induced behavioral depression, further differentiating it from typical amphetamines wikipedia.org.

Conditioned taste aversion (CTA) is a learning paradigm where an animal associates a taste with a subsequent aversive consequence, leading to avoidance of that taste nih.govfrontiersin.orgresearchgate.net. While the provided search results discuss conditioned taste aversion as a phenomenon and in the context of other substances like radiation or antihistamines (chlorpheniramine) nih.govfrontiersin.orgresearchgate.netosti.govdrugbank.comumn.edufigshare.commdpi.comscielo.brmsdvetmanual.com, there is no specific information directly comparing the conditioned taste aversive properties of this compound and phentermine in the search results. However, the lack of significant psychostimulant or rewarding effects for this compound, in contrast to phentermine and other amphetamines, might suggest a different profile regarding aversive conditioning compared to compounds with more pronounced stimulant properties wikipedia.orgfrontiersin.orgfda.gov.

Comparison of Serotonin Transporter Substrate Activity with Related Compounds (e.g., Fenfluramine (B1217885), Aminorex)

This compound, fenfluramine, and aminorex have all been identified as serotonin transporter (SERT) substrates ahajournals.orgtocris.comahajournals.orgahajournals.orgnih.govechinobase.org. This means they are transported into the presynaptic neuron via the SERT, leading to the release of serotonin into the synaptic cleft ahajournals.orgahajournals.org.

Studies comparing the activity of these compounds at the SERT show that this compound is a potent inhibitor of [³H]5-HT uptake, similar in potency to fenfluramine ahajournals.orgahajournals.org. Aminorex was found to be moderately potent in the [³H]5-HT uptake assay ahajournals.orgahajournals.org. All three compounds exhibited high binding-to-uptake ratios, consistent with their classification as SERT substrates ahajournals.orgahajournals.org.

Specifically, this compound has a reported Ki value of 338 nM for the serotonin transporter tocris.comncats.io. Fenfluramine and d-fenfluramine were also potent inhibitors of [³H]5-HT uptake and showed high binding-to-uptake ratios ahajournals.orgahajournals.org. Aminorex had a Ki of 1244 nM in the [³H]5-HT uptake assay and a binding-to-uptake ratio consistent with being a SERT substrate ahajournals.orgahajournals.org.

The shared property of being SERT substrates among this compound, fenfluramine, and aminorex is notable, particularly as these drugs have been associated with an increased risk of primary pulmonary hypertension (PPH) ahajournals.orgahajournals.orgnih.govahajournals.orgupf.edu. It has been hypothesized that SERT substrates may be translocated into pulmonary cells, and depending on factors like drug retention and intrinsic toxicity, high levels of these drugs or their metabolites could contribute to the development of PPH ahajournals.orgahajournals.orgnih.gov.

Despite their similar activity as SERT substrates, this compound differs from fenfluramine and norfenfluramine (B1679916) in its activity at serotonin 5-HT2 receptors. This compound shows negligible activity as an agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors, whereas fenfluramine and mCPP are potent agonists at these receptors, particularly 5-HT2C wikipedia.orgwikipedia.org. This difference in receptor activity, despite similar SERT substrate properties, highlights the complexity of their pharmacological profiles and potential for differential downstream effects wikipedia.orgwikipedia.org.

Here is a comparative overview of the in vitro activity of this compound, Phentermine, Fenfluramine, and Aminorex at monoamine transporters based on the search results:

| Compound | Primary Mechanism of Action | SERT Substrate Activity ([³H]5-HT uptake Ki) | NET Activity (IC50/EC50) | DAT Activity (IC50/EC50) |

| This compound | Highly Selective Serotonin Releasing Agent (SRA) wikipedia.orgwikipedia.org | Potent Inhibitor (338 nM) tocris.comncats.io, Substrate ahajournals.orgahajournals.org | Moderately Potent Inhibitor (451 nM), Inactive as Releasing Agent wikipedia.org | Increases DA at high doses wikipedia.orgahajournals.org, Approximately as potent as phentermine in [³H]DA uptake assay ahajournals.org |

| Phentermine | Norepinephrine and Dopamine Releasing Agent (NDRA) wikipedia.orgdovepress.com | Much less potent inhibitor than for DA uptake ahajournals.orgahajournals.org, Stimulates release dovepress.com | Stimulates release dovepress.comnih.gov | Stimulates release dovepress.comnih.gov, Inhibits reuptake frontiersin.org |

| Fenfluramine | Serotonin Releasing Agent (SRA) wikipedia.org | Potent Inhibitor, Substrate ahajournals.orgahajournals.org | Releasing agent (lower potency than 5-HT) wikipedia.org | Extremely weak ahajournals.org |

| Aminorex | Anorectic Agent ahajournals.org | Moderately Potent Inhibitor (1244 nM), Substrate ahajournals.orgahajournals.org | Not specified in detail in provided results | Effects on DA differed considerably from 5-HT ahajournals.org |

Interactions with Other Pharmacological Agents

Potential for Synergistic and Antagonistic Effects with Other Psychoactive Compounds

Chlorphentermine's primary mechanism of action involves the monoaminergic system, particularly its role as a serotonin (B10506) releasing agent. wikipedia.org This activity suggests a potential for interactions with other psychoactive compounds that also modulate monoamine neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine (B1211576).

Interactions leading to an increased risk or severity of serotonin syndrome have been noted when this compound is combined with various substances, including amphetamine, cannabidiol, carbamazepine, cisapride, citalopram, and cocaine. drugbank.com The therapeutic efficacy of clomipramine (B1669221) may be increased when used in combination with this compound. drugbank.com Conversely, cariprazine (B1246890) and clothiapine (B1669249) may decrease the stimulatory activities of this compound. drugbank.com this compound may also decrease the sedative activities of certain antihistamines and antipsychotics. drugbank.com

While this compound itself is described as a relatively weak stimulant with little abuse potential compared to dextroamphetamine and phentermine, its interactions with other stimulants or psychoactive substances could potentially alter their effects. wikipedia.org

Mechanisms of Drug-Drug Interactions within Monoaminergic Systems

The mechanisms underlying this compound's drug-drug interactions primarily involve its influence on monoamine transporters and neurotransmitter levels. This compound acts as a highly selective serotonin releasing agent (SRA). wikipedia.org It has a significantly higher potency for serotonin release compared to norepinephrine and dopamine release. wikipedia.org Although not a norepinephrine releasing agent, it is a moderately potent norepinephrine reuptake inhibitor. wikipedia.org

Interactions with other psychoactive drugs can occur through several mechanisms within the monoaminergic systems:

Additive or Synergistic Serotonergic Effects: When combined with other drugs that increase serotonin levels (e.g., serotonin reuptake inhibitors or other serotonin releasing agents), this compound's SRA activity can lead to an excessive accumulation of serotonin in the synaptic cleft, potentially resulting in serotonin syndrome. drugbank.comnih.govopenmedicalpublishing.org

Modulation of Neurotransmitter Release: this compound's ability to release serotonin can interact with the mechanisms of action of other drugs that either promote or inhibit the release of monoamine neurotransmitters. wikipedia.org

Effects on Dopaminergic Systems: Although primarily serotonergic, this compound can increase dopamine levels in the brain at high doses. wikipedia.org This could lead to interactions with dopaminergic drugs, potentially affecting their stimulant or other dopamine-mediated effects.

Research indicates that this compound is a serotonin transporter substrate, a characteristic shared with other appetite suppressants linked to pulmonary hypertension. ahajournals.org This interaction with the serotonin transporter is a key mechanism by which it influences serotonergic neurotransmission and contributes to potential interactions with other serotonergic agents. ahajournals.org

Interactions with monoamine oxidase inhibitors (MAOIs) are particularly relevant for drugs affecting monoaminergic systems. While the provided search results discuss interactions of MAOIs with other substances like chlorpheniramine (B86927) (an antihistamine) and sympathomimetic amines, highlighting the risk of hypertensive crisis and serotonin syndrome due to inhibited monoamine metabolism, specific detailed research findings on the direct interaction between this compound and MAOIs within the monoaminergic system were not prominently featured in the immediate results. nih.govopenmedicalpublishing.orgdrugs.comdrugs.comdrugs.comdrugs.com However, given this compound's action as a serotonin releasing agent and norepinephrine reuptake inhibitor, coadministration with MAOIs, which prevent the breakdown of monoamines, would theoretically pose a significant risk of excessive monoaminergic activity.

The interaction profile of this compound underscores the complexity of combining psychoactive compounds that modulate monoaminergic neurotransmission.

Advanced Research Methodologies in Chlorphentermine Studies

In Vivo Pharmacological Models (e.g., Rodent Models for Pulmonary Hypertension, Behavioral Studies)

In vivo studies, primarily using rodent models, have been instrumental in assessing the systemic effects of Chlorphentermine. Rodent models have been employed to investigate the compound's potential to induce pulmonary hypertension, a serious condition associated with some serotonergic appetite suppressants. Despite a lack of direct agonism at serotonin (B10506) 5-HT2B receptors, this compound has shown the ability to induce primary pulmonary hypertension in animal models, suggesting that serotonin release may contribute to this toxicity independently of direct receptor activation. wikipedia.org

Behavioral studies in animals have also been conducted to understand the central nervous system effects of this compound. While some studies on a different compound, chlorpheniramine (B86927) (an antihistamine), have explored its effects on depressive-like behavior and anxiety in rodent models using tests like the forced swimming test and open field test, research specifically on the behavioral effects of this compound (the appetite suppressant) in these models is less extensively documented in the provided search results. mdpi.comnih.govmedi-vet.comnjppp.com However, in vivo microdialysis studies in rat brain have been used to examine the effects of amphetamine derivatives, including this compound, on extracellular levels of neurotransmitters like dopamine (B1211576) and serotonin. ahajournals.orgahajournals.orgnih.gov These studies have shown that this compound can cause parallel elevations of both dopamine and serotonin in the nucleus accumbens of rats. nih.gov

Data from in vivo microdialysis studies in rat nucleus accumbens demonstrated the effects of this compound on extracellular dopamine (DA) and serotonin (5-HT) levels. At intravenous bolus injections of 3 µmol/kg and 10 µmol/kg, this compound increased dialysate levels of both neurotransmitters. ahajournals.orgahajournals.org

Table 1: Effect of this compound on Extracellular Monoamine Levels in Rat Nucleus Accumbens

| Drug | Dose (µmol/kg, i.v.) | Effect on Extracellular DA | Effect on Extracellular 5-HT |

| This compound | 3 | Increased | Increased |

| This compound | 10 | Increased | Increased |

*Based on in vivo microdialysis studies in rat nucleus accumbens. ahajournals.orgahajournals.org

In Vitro Cellular and Biochemical Assays (e.g., Serotonin Release Assays, Transporter Uptake Studies)

In vitro methodologies have been crucial for investigating the direct interactions of this compound with cellular and biochemical targets, particularly monoamine transporters. Serotonin release assays and transporter uptake studies are key examples. This compound acts as a selective serotonin releasing agent (SSRA). wikipedia.org In vitro assays using rat brain synaptosomes have determined the half-maximal effective concentration (EC50) values for monoamine release. This compound showed an EC50 of 30.9 nM for serotonin, >10,000 nM for norepinephrine (B1679862), and 2,650 nM for dopamine. wikipedia.org

Transporter uptake studies, often using tritiated neurotransmitters ([³H]5-HT or [³H]DA) and brain synaptosomes or membranes, have been employed to assess the potency of this compound as an inhibitor of transporter uptake and its potential as a transporter substrate. ahajournals.orgahajournals.org this compound has been identified as a potent inhibitor of [³H]5-HT uptake and exhibits a high binding-to-uptake ratio, indicative of being a substrate for the serotonin transporter (SERT). ahajournals.orgahajournals.org Studies have shown that this compound, like fenfluramine (B1217885), is a SERT substrate, causing 5-HT efflux through an exchange mechanism. ahajournals.orgahajournals.org While inactive as a norepinephrine releasing agent, it is a moderately potent norepinephrine reuptake inhibitor with an IC50 of 451 nM. wikipedia.org

Table 2: In Vitro Potency of this compound at Monoamine Transporters

| Transporter | Assay Type | Parameter (EC50 or IC50) | Value |

| SERT | Serotonin Release | EC50 | 30.9 nM |

| NET | Norepinephrine Release | EC50 | >10,000 nM |

| DAT | Dopamine Release | EC50 | 2,650 nM |

| NET | Norepinephrine Uptake | IC50 | 451 nM |

| SERT | Serotonin Uptake | Inhibition/Substrate | Potent inhibitor, substrate ahajournals.orgahajournals.org |

| DAT | Dopamine Uptake | Inhibition | Approximately as potent as phentermine ahajournals.org |

*Based on in vitro studies using rat brain tissue. wikipedia.orgahajournals.orgahajournals.org

Methodological Considerations for Investigating Pulmonary Drug Accumulation

Investigating the accumulation of this compound in the lungs is particularly relevant due to its association with pulmonary hypertension. Methodological approaches have included in vitro equilibrium binding studies and kinetic analysis in isolated perfused lung preparations. nih.gov Equilibrium binding studies in vitro have demonstrated that this compound can accumulate in rat lung through both binding and partitioning. nih.gov

Kinetic analysis of this compound uptake in isolated perfused rat lungs, assuming an exponential process, has suggested two separate mechanisms: a saturable process (binding or transport) and a non-saturable process (partitioning). nih.gov A three-compartment model, consisting of binding and partitioning compartments in addition to the vascular bed, has been used to explain observed uptake over a range of perfusate concentrations. nih.gov At lower concentrations, uptake was primarily due to binding, while at higher concentrations, partitioning was the major contributor. nih.gov The total number of kinetically estimated binding sites in the isolated perfused lung was found to be less than that determined by equilibrium dialysis in lung homogenates, suggesting potential accessibility limitations in the isolated preparation. nih.gov These data also indicate the possible existence of two classes of binding sites or regional concentration of this compound in the lung. nih.gov

Studies using isolated perfused rabbit lungs have also investigated the effect of this compound on the pulmonary disposition of 5-hydroxytryptamine (5-HT). nih.gov These experiments involved following the uptake and metabolism of radiolabeled 5-HT in artificially ventilated lungs. nih.gov Preloading the lungs with this compound significantly decreased the formation of 5-hydroxyindolacetic acid (5-HIAA), a metabolite of 5-HT, suggesting that this compound might affect 5-HT metabolism. nih.gov Further experiments indicated that this compound significantly decreased 5-HT uptake in lungs where 5-HT metabolism was blocked, and also directly inhibited 5-HT metabolism in lung homogenates in vitro. nih.gov These findings suggest that this compound decreases pulmonary uptake and metabolism of 5-HT. nih.gov In vivo studies in rats have also shown that this compound inhibits the pulmonary clearance of 5-HT, and this inhibition correlated with the pulmonary accumulation of the drug. nih.gov These studies highlight the higher affinity of lung tissue for this compound compared to phentermine and a greater propensity for impairing pulmonary 5-HT clearance. nih.gov

Future Directions in Chlorphentermine Research

Further Investigation of Potential Active Metabolites and Their Receptor Agonism

The metabolic pathways of chlorphentermine in humans have been studied, identifying metabolites such as N-hydroxythis compound, alpha,alpha-dimethyl-alpha-nitro-beta-(4-chlorophenyl)ethane, and alpha,alpha-dimethyl-alpha-nitroso-beta-(4-chlorophenyl)ethane in urine fishersci.ca. However, the pharmacological activity and receptor agonism profiles of these metabolites have not been comprehensively elucidated.

Comprehensive and Definitive Neurotoxicity Assessments

Preliminary animal studies have suggested that this compound may be non-neurotoxic, contrasting with its amphetamine homologue, para-chloroamphetamine (PCA), which is known to be a potent serotonergic neurotoxin wikipedia.org. PCA causes long-lasting depletions of serotonin (B10506) in the brain and is used in scientific research as a tool to study the serotonin system wikipedia.orgresearchgate.net.

Despite initial findings, the need for more comprehensive and definitive neurotoxicity assessments for this compound has been highlighted wikipedia.org. Future research should aim to conduct rigorous studies across different species and using advanced methodologies to thoroughly evaluate any potential for this compound to induce neurotoxic effects. This could involve detailed histological examinations, assessments of neurotransmitter levels and transporter function, and behavioral studies following various exposure paradigms. Understanding the precise neurotoxic potential, or lack thereof, of this compound is crucial for a complete toxicological profile and for differentiating its effects from those of structurally related compounds like PCA.

Advanced Studies on the Role of Serotonin Transporter Substrate Properties in Pulmonary Hypertension Pathogenesis

This compound is recognized as a serotonin transporter (SERT) substrate nih.govwikipedia.orgciteab.commims.com. Its association with primary pulmonary hypertension (PPH), similar to other SERT substrates like fenfluramine (B1217885) and aminorex, has led to the "serotonin hypothesis of pulmonary hypertension" wikipedia.orgwikipedia.orgcenmed.comuni.lu. While this compound shows negligible direct agonism at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors at concentrations relevant to serotonin release, it still induces pulmonary hypertension in animal models wikipedia.org. This observation suggests that serotonin release alone, mediated by SERT substrate activity, might be sufficient to induce this form of toxicity, although conflicting findings exist regarding the necessity of concomitant 5-HT2B receptor agonism for certain cardiovascular toxicities wikipedia.org.

Q & A

Q. What is the primary pharmacological mechanism of chlorphentermine, and how does it differ from other phentermine analogues?

this compound acts as a sympathomimetic amine by facilitating the release of catecholamines (e.g., noradrenaline, dopamine) from nerve terminals and inhibiting their reuptake, leading to appetite suppression and CNS stimulation . Unlike phentermine, which primarily affects norepinephrine, this compound exhibits serotonergic activity, contributing to its withdrawal due to associations with pulmonary hypertension and cardiac fibrosis . To validate this mechanism, researchers can use in vitro assays (e.g., synaptosomal uptake inhibition studies) or in vivo microdialysis to measure neurotransmitter levels in rodent models.

Q. What synthetic strategies are recommended for this compound, and what intermediates are critical?

A key synthetic route involves the C-X bond disconnection strategy, starting with nitro compound (8) and benzyl halide (9). The reaction of 2-nitropropane (10) with 4-chlorobenzyl chloride (9) yields this compound via nitro reduction and alkylation . Key intermediates include nitroalkanes and halogenated benzyl derivatives. Researchers should optimize reaction conditions (e.g., solvent, catalyst) and confirm purity via HPLC or NMR.

Q. How can this compound’s metabolic pathways be characterized in preclinical models?

Metabolism studies in rodents or primates using radiolabeled this compound (e.g., -isotopes) can track distribution and elimination. Beckett & Bélanger (1977) identified hepatic N-demethylation as a major pathway, with urinary excretion of metabolites . Methodologies include:

- Mass spectrometry for metabolite identification.

- Pharmacokinetic modeling to estimate half-life and bioavailability.

Advanced Research Questions

Q. How do this compound’s serotonergic effects compare to withdrawn anorectics like fenfluramine, and what experimental models clarify these risks?

this compound, like fenfluramine, inhibits serotonin reuptake and promotes release, increasing pulmonary vascular resistance. Comparative studies in rodent models can assess:

- Right heart hypertrophy via histopathology.

- Serotonin transporter (SERT) binding affinity using radioligand assays (e.g., -paroxetine) .

Contradictions in historical data (e.g., conflicting reports on CNS stimulation ) require meta-analysis of dose-response relationships and species-specific variability.

Q. What methodological frameworks address contradictions in historical clinical data on this compound’s efficacy versus toxicity?

Researchers should:

- Systematically review literature (e.g., PubMed, TOXCENTER) using keywords like “this compound AND pulmonary hypertension” .

- Apply Bradford Hill criteria to assess causality between serotonergic activity and adverse effects.

- Re-analyze raw data from discontinued studies (e.g., 1960s clinical trials) using modern statistical tools to identify biases (e.g., underreporting of cardiovascular events) .

Q. How can researchers optimize this compound derivatives to retain anorectic effects while minimizing cardiotoxicity?

A structure-activity relationship (SAR) approach is recommended:

- Modify substituents : Replace the 4-chloro group with less lipophilic moieties to reduce tissue accumulation.

- Assess selectivity : Screen derivatives for SERT vs. norepinephrine transporter (NET) affinity using transfected cell lines.

- Preclinical toxicity testing : Use echocardiography in rodent models to monitor cardiac fibrosis .

Q. What analytical techniques are most reliable for detecting this compound in biological samples, and how are they validated?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity for urine or plasma quantification (LOINC code: 3469-4) .

- Validation parameters : Include linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines.

- Cross-reactivity testing : Ensure antibodies in immunoassays do not interact with metabolites like northis compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.